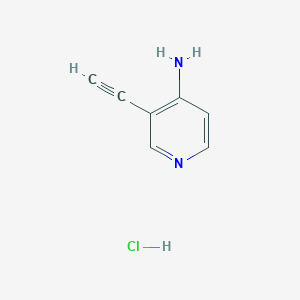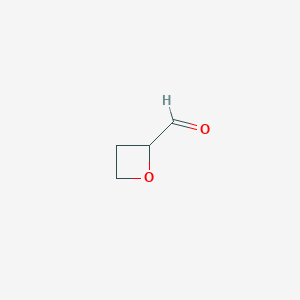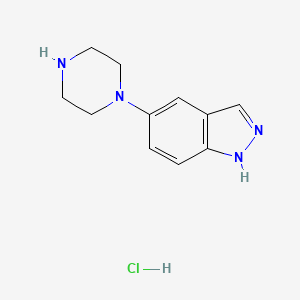
5-(Piperazin-1-yl)-1H-indazole hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Piperazin-1-yl)-1H-indazole hydrochloride is a chemical compound that belongs to the class of indazole derivatives Indazole is a bicyclic structure composed of a benzene ring fused with a pyrazole ring The piperazine moiety in this compound is a six-membered ring containing two nitrogen atoms at opposite positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Piperazin-1-yl)-1H-indazole hydrochloride typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions. The key step involves an aza-Michael addition between the diamine and the in situ generated sulfonium salt .
Industrial Production Methods
Industrial production methods for this compound often involve parallel solid-phase synthesis and photocatalytic synthesis. These methods are advantageous due to their scalability and efficiency in producing large quantities of the compound .
Chemical Reactions Analysis
Types of Reactions
5-(Piperazin-1-yl)-1H-indazole hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives. Substitution reactions can result in a variety of substituted indazole derivatives .
Scientific Research Applications
5-(Piperazin-1-yl)-1H-indazole hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 5-(Piperazin-1-yl)-1H-indazole hydrochloride involves its interaction with specific molecular targets and pathways. It acts as a partial agonist at central dopamine D2, dopamine D3, and serotonin 5-HT1A receptors, and as an antagonist at serotonin 5-HT2A receptors. These interactions modulate neurotransmitter activity, which can have various therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 5-(4-Piperazin-1-yl)-2-aryloxazoles
- 5-[(4-Arylsulfonyl)piperazin-1-yl]-2-phenyloxazoles
- 3-(Piperazin-1-yl)-1,2-benzothiazole derivatives
Uniqueness
5-(Piperazin-1-yl)-1H-indazole hydrochloride is unique due to its specific indazole and piperazine moieties, which confer distinct pharmacological properties. Compared to similar compounds, it has a unique combination of receptor interactions that make it a promising candidate for therapeutic applications .
Properties
Molecular Formula |
C11H15ClN4 |
|---|---|
Molecular Weight |
238.72 g/mol |
IUPAC Name |
5-piperazin-1-yl-1H-indazole;hydrochloride |
InChI |
InChI=1S/C11H14N4.ClH/c1-2-11-9(8-13-14-11)7-10(1)15-5-3-12-4-6-15;/h1-2,7-8,12H,3-6H2,(H,13,14);1H |
InChI Key |
AQPSUUWJDZLHQW-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1)C2=CC3=C(C=C2)NN=C3.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


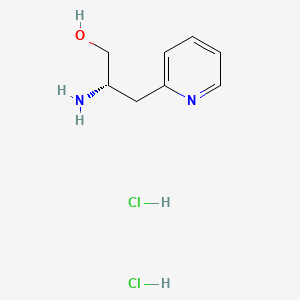
![5-Methoxyimidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B13671366.png)
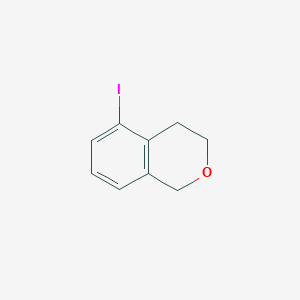
![5-Methyl-2-(2-pyridyl)imidazo[1,2-a]pyridine](/img/structure/B13671387.png)
![3-Chloro-5-methyl-1H-pyrazolo[3,4-b]pyrazine](/img/structure/B13671395.png)
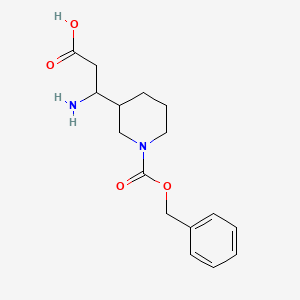
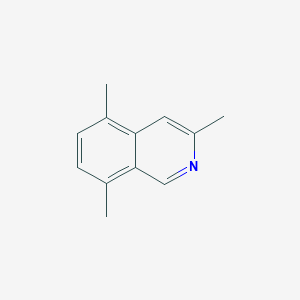
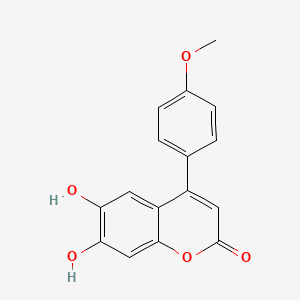
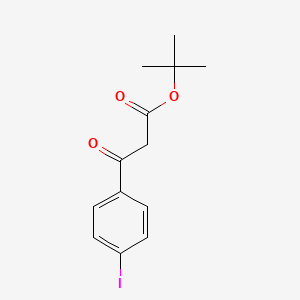
![4-Bromo-5,6-dimethylbenzo[d]thiazol-2-amine](/img/structure/B13671415.png)
